molecular formula C16H19N3O2S B2572990 N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1798487-09-8

N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No. B2572990
CAS RN: 1798487-09-8
M. Wt: 317.41
InChI Key: DIMGQNJDWMSSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research for its ability to measure cell viability and proliferation. MTT is a water-soluble compound that is converted by living cells into an insoluble formazan product, which can be quantified by spectrophotometry.

Scientific Research Applications

Antitumor Activity

Several studies have highlighted the potential of N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide analogs as antitumor agents. For instance, the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated significant broad-spectrum antitumor activity, indicating their potential as effective cancer therapeutics (Al-Suwaidan et al., 2016). Similarly, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of related compounds have also been a focus of research. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as promising agents against various Candida and Aspergillus species, demonstrating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015). Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with notable antimicrobial activity, highlighting their potential as antimicrobial agents (Gul et al., 2017).

Molecular Docking and Structure-Activity Relationship

These compounds have also been used in molecular docking studies to understand their mechanism of action and structure-activity relationship. For example, a study involving the docking of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide showed that it forms a stable complex with the BRCA2 complex, suggesting potential inhibitory activity against this target (El-Azab et al., 2016).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-11(2)22-16(18-10)19-15(20)9-21-14-7-8-17-13-6-4-3-5-12(13)14/h7-8H,3-6,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGQNJDWMSSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=C3CCCCC3=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

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